molecular formula C13H17N3O4 B095449 Z-Gly-Ala-NH2 CAS No. 17331-79-2

Z-Gly-Ala-NH2

Cat. No.: B095449
CAS No.: 17331-79-2
M. Wt: 279.29 g/mol
InChI Key: ZUUYPZVICLRSKZ-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]glycylalaninamide is a compound with the molecular formula C12H14N2O5. It is a derivative of glycine and alanine, where the glycine is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Ala-NH2 typically involves the protection of glycine with a benzyloxycarbonyl group, followed by coupling with alanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glycylalaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected peptides, substituted derivatives, and oxidized products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glycylalaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Gly-Ala-NH2 involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group of glycine, preventing unwanted side reactions during peptide bond formation. The compound interacts with coupling reagents to form peptide bonds with other amino acids, facilitating the synthesis of longer peptide chains .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzyloxy)carbonyl]glycylglycine
  • N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
  • (S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid

Uniqueness

N-[(Benzyloxy)carbonyl]glycylalaninamide is unique due to its specific structure, which includes both glycine and alanine residues. This makes it particularly useful in the synthesis of peptides that require these amino acids. Its benzyloxycarbonyl protecting group is also advantageous as it can be selectively removed under mild conditions, allowing for precise control over peptide synthesis .

Properties

IUPAC Name

benzyl N-[2-[(1-amino-1-oxopropan-2-yl)amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-9(12(14)18)16-11(17)7-15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,18)(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUYPZVICLRSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305112
Record name N-[(Benzyloxy)carbonyl]glycylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17331-79-2
Record name NSC169152
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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